Val-Arg-Pro-DL-Arg-Fluoromethylketone
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Overview
Description
Val-Arg-Pro-DL-Arg-Fluoromethylketone is a potent inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This compound has shown significant potential in inhibiting cell proliferation and migration, making it a valuable tool in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Val-Arg-Pro-DL-Arg-Fluoromethylketone involves the sequential coupling of amino acids Valine, Arginine, Proline, and DL-Arginine, followed by the introduction of a fluoromethylketone group. The reaction conditions typically involve the use of peptide coupling reagents such as HATU or EDCI in the presence of a base like DIPEA. The final fluoromethylketone group is introduced using fluoromethyl ketone derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as HPLC to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Val-Arg-Pro-DL-Arg-Fluoromethylketone primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids .
Scientific Research Applications
Val-Arg-Pro-DL-Arg-Fluoromethylketone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: Serves as a tool to study the role of MALT1 in cellular processes.
Medicine: Investigated for its potential anticancer properties, particularly in inhibiting the growth and migration of cancer cells.
Industry: Utilized in the development of new therapeutic agents and in the production of high-purity peptides.
Mechanism of Action
Val-Arg-Pro-DL-Arg-Fluoromethylketone exerts its effects by irreversibly inhibiting MALT1. This inhibition disrupts the NF-κB signaling pathway, leading to decreased cell proliferation and migration. The compound binds to the active site of MALT1, preventing its interaction with substrates and thereby blocking downstream signaling events .
Comparison with Similar Compounds
Similar Compounds
Val-Arg-Pro-DL-Arg-Chloromethylketone: Another MALT1 inhibitor with a similar structure but different halogen substitution.
Val-Arg-Pro-DL-Arg-Bromomethylketone: Similar to the fluoromethylketone derivative but with a bromine atom instead of fluorine.
Uniqueness
Val-Arg-Pro-DL-Arg-Fluoromethylketone is unique due to its high potency and specificity for MALT1. The presence of the fluoromethylketone group enhances its stability and reactivity compared to other halogenated derivatives .
Properties
Molecular Formula |
C31H49FN10O6 |
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Molecular Weight |
676.8 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C31H49FN10O6/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38)/t21?,22-,23-,25-/m0/s1 |
InChI Key |
DYQKGOBRZWMAHV-YTJMMMLMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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